Piperidine vs. Piperazine Core: Structural Divergence from the Pyridazinone Adrenoceptor Ligand Class
The target compound employs a piperidine core, which differentiates it fundamentally from the piperazine-based pyridazinone series characterized by Corsano et al. (1999). In the Corsano series, the most potent α1-adrenoceptor ligands bearing the 4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl fragment achieved subnanomolar Ki values at α1-AR (Ki < 1 nM), but affinity was exquisitely sensitive to both polymethylene chain length and the position of attachment (5- vs. 6-position) on the pyridazinone ring [1]. Critically, the piperidine nitrogen in the target compound is directly acylated (amide), whereas the piperazine series employs an alkylamine linkage—a difference that alters both basicity (predicted piperidine pKa ~8.7 vs. arylpiperazine pKa ~7.5-8.0) and hydrogen-bond donor/acceptor capacity . This structural divergence means the target compound cannot be assumed to share the α1-adrenoceptor activity profile of the piperazine class without de novo experimental validation.
| Evidence Dimension | Core heterocycle and linker chemistry |
|---|---|
| Target Compound Data | Piperidine ring with direct amide linkage to ethanone; pyridazin-3-yloxy ether at 4-position; no polymethylene spacer; MW 343.38 |
| Comparator Or Baseline | Corsano et al. 1999 series: piperazine ring with alkylamine linker; variable (CH2)n spacer (n=2-8); pyridazinone carbonyl system; best α1 Ki < 1 nM (subnanomolar) |
| Quantified Difference | No directly comparable Ki data available for target compound; structural divergence precludes affinity extrapolation. In the comparator series, shifting the 4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl fragment from 5- to 6-position of pyridazinone altered optimal spacer length from n=6-7 to n=4—demonstrating that subtle positional changes produce non-linear SAR effects. |
| Conditions | Corsano comparator data: radioligand binding, [3H]prazosin (α1) and [3H]rauwolscine (α2), rat cortical membranes; target compound: no published binding data identified |
Why This Matters
Procurement of this compound as a piperidine-based scaffold enables scaffold-hopping campaigns distinct from the well-precedented piperazine chemotype; substitution with a piperazine analog would ablate this key structural differentiation.
- [1] Corsano S, Strappaghetti G, Barbaro R, Giannaccini G, Betti L, Lucacchini A. Synthesis of new pyridazinone derivatives and their affinity towards α1-α2-adrenoceptors. Bioorganic & Medicinal Chemistry. 1999;7(5):933-941. View Source
